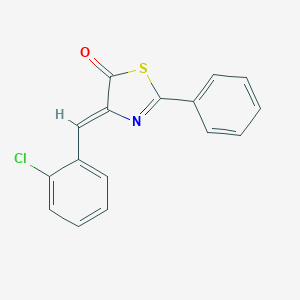
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzylidene)-2-phenyl-1,3-thiazol-5(4H)-one, commonly known as CCT or CT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCT is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.84 g/mol.
Mécanisme D'action
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, CCT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
CCT has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT can inhibit the growth of various bacterial and fungal pathogens. CCT has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CCT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCT in lab experiments is its relatively low cost and easy availability. CCT is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one of the limitations of using CCT is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CCT. One area of research is the development of novel materials using CCT as a precursor. Another area of research is the development of new drugs based on the structure of CCT. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential applications in various fields.
Méthodes De Synthèse
There are several methods for synthesizing CCT, but the most commonly used method involves the condensation of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to yield CCT.
Applications De Recherche Scientifique
CCT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CCT has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, CCT has been used as a pesticide due to its ability to inhibit the growth of various plant pathogens. In material science, CCT has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Propriétés
Formule moléculaire |
C16H10ClNOS |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H10ClNOS/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Clé InChI |
UTBHZDTXOJIKIY-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)S2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)

